YQA14
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Overview
Description
YQA14 is a selective D3 receptor antagonist.
Scientific Research Applications
Blockade of D3 Receptors by YQA14
YQA14, as a novel D3 receptor antagonist, has shown promise in the treatment of drug abuse and addiction. It has demonstrated efficacy in attenuating the rewarding effects of cocaine and relapse to drug-seeking behavior in animal models. YQA14's ability to facilitate extinction from drug-seeking behavior and inhibit the expression of repeated cocaine-induced behavioral sensitization highlights its potential as a pharmacotherapeutic agent (Song et al., 2014).
Inhibition of Methamphetamine Self-Administration
In studies involving methamphetamine self-administration and relapse to drug-seeking behavior, YQA14 has shown significant dose-dependent reductions in self-administration under certain conditions. This indicates its potential in treating methamphetamine addiction (Chen et al., 2014).
Attenuation of Methamphetamine-Induced Behavioral Sensitization
YQA14 has been reported to inhibit methamphetamine-induced locomotor sensitization and conditioned place preference in mice. This finding suggests the involvement of brain D3 receptors in the reward and psychomotor-stimulating effects of methamphetamine, positioning YQA14 as a potential medication for methamphetamine addiction (Sun et al., 2015).
Inhibition of Morphine-Induced Conditioned Place Preference
YQA14 has shown inhibitory effects on morphine-induced conditioned place preference in rats, suggesting its potential as an agent for anti-opioid addiction. It decreased the expression of morphine-induced conditioned place preference in a dose-related manner (Hu et al., 2013).
Inhibition of Morphine-Induced Behavioral Sensitization
YQA14 has exhibited efficacy in reducing cocaine and amphetamine reward and relapse to drug-seeking in mice. Specifically, it inhibited the acquisition and expression of morphine-induced behavioral sensitization, suggesting the importance of D3 receptors in morphine addiction (Lv et al., 2018).
Brain Distribution and P-Glycoprotein Interactions
YQA14's distribution in the brain is influenced by active efflux transport at the blood-brain barrier, with P-glycoprotein playing a significant role in limiting its brain distribution. Understanding these transport mechanisms is crucial for the development of YQA14 as a therapeutic agent (Liu et al., 2015).
Pharmacokinetic Modeling
A physiologically based pharmacokinetic model predicted that YQA14 would have acceptable pharmacokinetic properties for further development as a potential dopamine D3 receptor antagonist in the treatment of drug addiction (Liu et al., 2014).
properties
CAS RN |
1221408-42-9 |
---|---|
Product Name |
YQA14 |
Molecular Formula |
C23H27ClN4O3 |
Molecular Weight |
442.94 |
IUPAC Name |
N-[4-[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]butyl]-2,3-dihydro-2-oxo-5-benzoxazolecarboxamide |
InChI |
InChI=1S/C23H27ClN4O3/c1-16-4-6-18(24)15-20(16)28-12-10-27(11-13-28)9-3-2-8-25-22(29)17-5-7-21-19(14-17)26-23(30)31-21/h4-7,14-15H,2-3,8-13H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
VIZDBZXBKIEXRK-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(OC(N2)=O)C2=C1)NCCCCN3CCN(C4=CC(Cl)=CC=C4C)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
YQA14; YQA-14; YQA 14; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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